

1H-thieno[3,2-d]pyrimidine-2,4-dione basic properties

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Compound of Interest

Compound Name: 1H-thieno[3,2-d]pyrimidine-2,4-dione

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An In-depth Technical Guide to **1H-thieno[3,2-d]pyrimidine-2,4-dione**: Core Properties and Applications

Introduction

The **1H-thieno[3,2-d]pyrimidine-2,4-dione** core is a fused heterocyclic system of significant interest in the fields of medicinal chemistry and agrochemical research.^[1] Its structural architecture, featuring a thiophene ring fused to a pyrimidine-2,4-dione, bears a close resemblance to naturally occurring purines like guanine and xanthine. This purine isosterism is a primary driver of its biological relevance, allowing molecules based on this scaffold to interact with biological targets that typically bind purines, such as kinases and other ATP-binding proteins.^{[1][2][3]}

This guide provides a comprehensive overview of the fundamental properties of **1H-thieno[3,2-d]pyrimidine-2,4-dione**, detailing its synthesis, chemical reactivity, and diverse pharmacological profile. As a privileged scaffold, it serves not only as a final bioactive molecule but also as a crucial synthetic intermediate for the development of extensive compound libraries for structure-activity relationship (SAR) studies.^[1] Its derivatives have demonstrated a wide spectrum of activities, including potent anticancer, antimicrobial, and herbicidal properties, underscoring the scaffold's versatility and therapeutic potential.^{[1][2][3]}

Physicochemical and Spectroscopic Properties

The parent compound, **1H-thieno[3,2-d]pyrimidine-2,4-dione**, is a stable solid at room temperature. Its core properties are summarized in the table below. The computed descriptors provide insight into its drug-like properties, such as its moderate lipophilicity (XLogP3) and potential for hydrogen bonding, which are critical for molecular recognition by biological targets.

Table 1: Core Physicochemical Properties of **1H-thieno[3,2-d]pyrimidine-2,4-dione**

Property	Value	Source
CAS Number	16233-51-5	[1][4]
Molecular Formula	C ₆ H ₄ N ₂ O ₂ S	[4]
Molecular Weight	168.18 g/mol	[1][4]
IUPAC Name	1H-thieno[3,2-d]pyrimidine-2,4-dione	[4]
Computed XLogP3	0.5	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	3	[4]
Appearance	Solid	N/A

Spectroscopic data is crucial for the structural confirmation of the scaffold. While extensive public data is limited, Fourier-transform infrared (FTIR) spectroscopy is a key technique.[5] The FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching in the 3100-3300 cm⁻¹ region and strong C=O stretching vibrations for the dione carbonyl groups around 1650-1750 cm⁻¹.

Synthesis and Key Intermediates

The synthesis of the **1H-thieno[3,2-d]pyrimidine-2,4-dione** core is most commonly achieved through the cyclization of suitably substituted thiophene precursors. The choice of starting material and cyclizing agent is critical and dictates the efficiency of the reaction.

General Synthetic Strategy

The most prevalent and efficient pathway begins with a 3-aminothiophene-2-carboxylate derivative.[6] This intermediate undergoes cyclocondensation with a one-carbon source, such as urea or an isocyanate, to form the pyrimidine ring. The reaction is typically conducted at elevated temperatures, sometimes without a solvent, to drive the cyclization to completion.[2]



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Caption: General synthetic route to the thieno[3,2-d]pyrimidine-2,4-dione core.

Experimental Protocol: Synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione

This protocol describes a representative synthesis via thermal cyclization.

Objective: To synthesize the title compound from methyl 3-aminothiophene-2-carboxylate.

Materials:

- Methyl 3-aminothiophene-2-carboxylate
- Urea
- N,N-Dimethylformamide (DMF) (optional, as solvent)[2]
- Ethanol

Procedure:

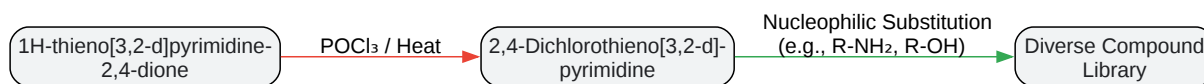
- **Mixing Reagents:** In a round-bottom flask, combine methyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (1.5-2 equivalents). The use of a slight excess of urea ensures the reaction proceeds to completion.
- **Thermal Cyclization:** Heat the mixture to a high temperature (typically 180-200 °C) with stirring. The reaction can be performed neat (without solvent) or in a high-boiling solvent like DMF.[2] The rationale for high temperature is to provide the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization, which involves the elimination of methanol and ammonia.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Work-up and Purification:**
 - Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude product.
 - Add ethanol to the solidified mass and stir to form a slurry.
 - Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted urea and impurities.
 - The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid or DMF/water) to yield the pure **1H-thieno[3,2-d]pyrimidine-2,4-dione**.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR) and by melting point determination.

Conversion to 2,4-Dichloro Intermediate: A Gateway for Derivatization

A pivotal transformation of the dione scaffold is its conversion to 2,4-dichlorothieno[3,2-d]pyrimidine.[1] This intermediate is highly valuable because the chlorine atoms at the 2- and 4-positions are excellent leaving groups for nucleophilic aromatic substitution (S_NAr). This allows

for the facile introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols), enabling the rapid generation of diverse compound libraries for SAR exploration.[1]



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Caption: Key conversion to the 2,4-dichloro intermediate for library synthesis.

Chemical Reactivity

The reactivity of the **1H-thieno[3,2-d]pyrimidine-2,4-dione** core is characterized by the acidic N-H protons of the pyrimidine ring and the electrophilic nature of the carbonyl carbons.

- **N-Alkylation/N-Arylation:** The protons at the N1 and N3 positions are acidic and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH), followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents. This is a common strategy to modulate the scaffold's physicochemical properties and biological activity.
- **Chlorination:** As described, reaction with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl groups of the enol tautomer with chlorine atoms, yielding the highly reactive 2,4-dichloro derivative.[1]
- **Electrophilic Substitution on Thiophene Ring:** The thiophene ring can potentially undergo electrophilic substitution reactions (e.g., halogenation, nitration), although the electron-withdrawing nature of the fused pyrimidine ring makes it less reactive than unsubstituted thiophene.

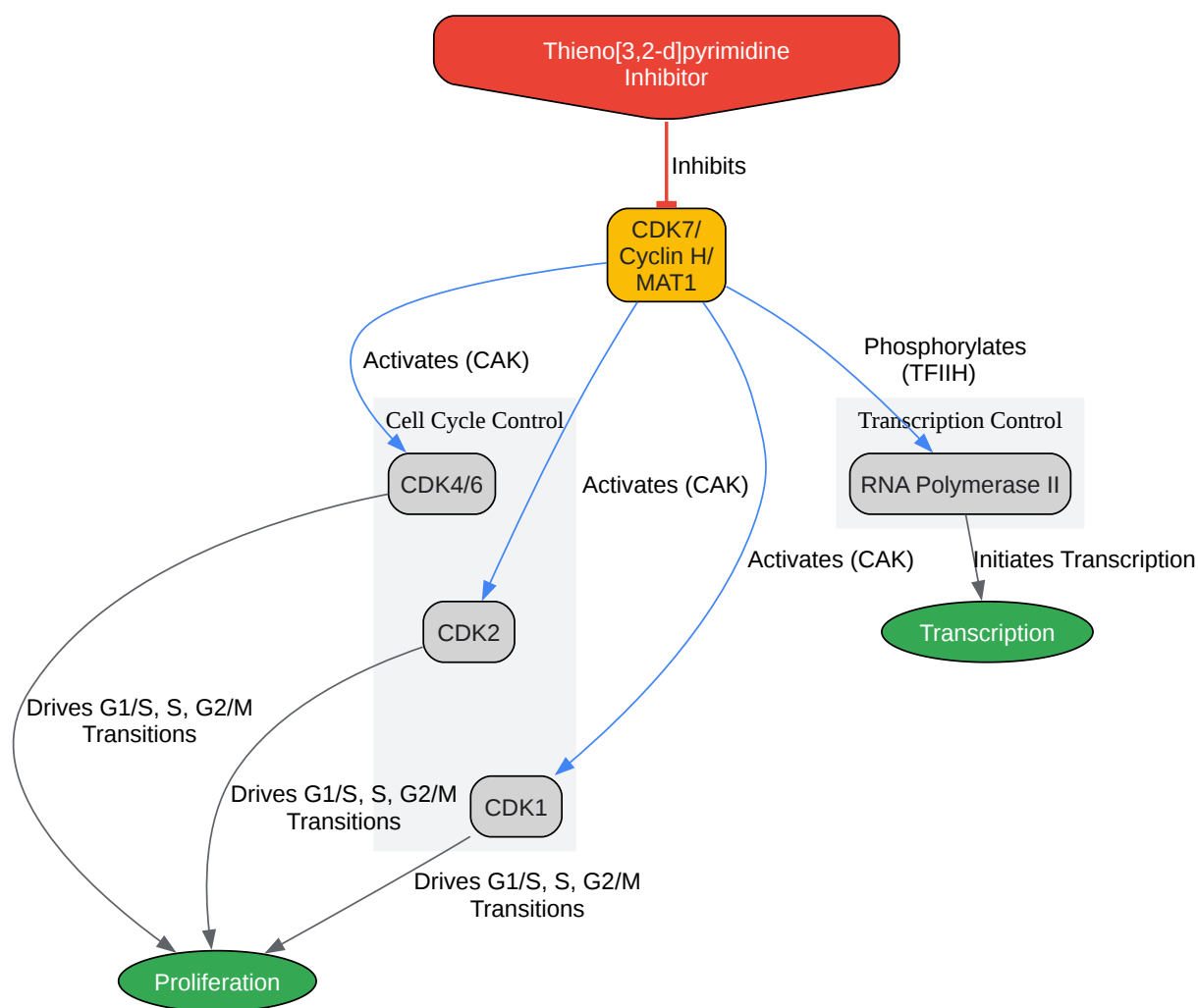
Pharmacological Profile and Biological Activities

The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in modern drug discovery, with derivatives showing efficacy in multiple therapeutic areas.[1][6]

Anticancer Activity

The most extensively studied application of this scaffold is in oncology. Its derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.^{[1][6]} The mechanism of action often involves the inhibition of key proteins in cell signaling pathways.

- Kinase Inhibition: Due to its structural similarity to the purine core of ATP, the scaffold is an excellent starting point for designing kinase inhibitors.
 - CDK7 Inhibition: Derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7).^[7] CDK7 is a master regulator of both the cell cycle and transcription, making it a high-value target in oncology, particularly for triple-negative breast cancer.^[7]
 - EGFR and VEGFR-2 Inhibition: The scaffold has been used to develop inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), crucial targets in solid tumors.^{[1][8]}
- Tubulin Polymerization Inhibition: Certain derivatives have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.^[3]
- Other Mechanisms: Halogenated derivatives have shown the ability to induce apoptosis in leukemia (L1210) and cervical cancer (HeLa) cells.^{[1][6]}



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Caption: Inhibition of CDK7 by thieno[3,2-d]pyrimidine derivatives blocks cell cycle and transcription.

Table 2: Selected Anticancer Activities of Thieno[3,2-d]pyrimidine Derivatives

Derivative Class	Target Cell Line / Enzyme	Reported Activity (IC ₅₀)	Reference
Tricyclic Thieno[3,2-d]pyrimidine (Compound 6e)	HeLa (Cervical Cancer)	0.591 μ M	[6]
Substituted Thieno[3,2-d]pyrimidine	CDK7	Potent Inhibition	[7]
Halogenated Derivatives	L1210 (Leukemia)	Significant Activity	[1]

Antimicrobial and Other Activities

Beyond oncology, the scaffold has shown promise in other areas:

- **Antimicrobial Activity:** Derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties.[1][2]
- **Herbicidal Activity:** Optimized derivatives have been developed as potent inhibitors of Protoporphyrinogen IX Oxidase (PPO), an important enzyme target for herbicides, demonstrating excellent weed control.[1]

Conclusion

The **1H-thieno[3,2-d]pyrimidine-2,4-dione** scaffold is a cornerstone in heterocyclic chemistry with profound implications for drug discovery and development. Its identity as a purine isostere provides a logical foundation for its interaction with a multitude of biological targets. The straightforward and versatile synthesis, particularly the strategic conversion to the 2,4-dichloro intermediate, establishes it as an ideal platform for generating diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer agents, especially as kinase

inhibitors, highlights its continued importance. Future research will undoubtedly continue to leverage this privileged scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

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